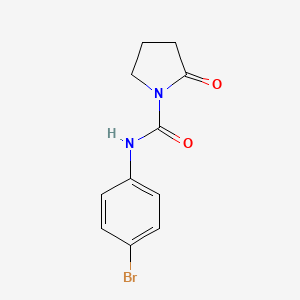
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 4-bromoaniline with a suitable pyrrolidine derivative. One common method is the condensation of 4-bromoaniline with 2-oxopyrrolidine-1-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form new amide or imine bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable nucleophile can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and antiproliferative properties.
Medicine: The compound is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)maleimide: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound also contains a bromophenyl group but differs in its additional functional groups and overall structure.
Uniqueness
N-(4-Bromophenyl)-2-oxopyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and carboxamide group make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
63986-78-7 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-5-9(6-4-8)13-11(16)14-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16) |
InChI Key |
KZIGVNHEMKYMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















